molecular formula C8H8BrIO B8064825 1-(Bromomethyl)-4-iodo-2-methoxybenzene

1-(Bromomethyl)-4-iodo-2-methoxybenzene

Cat. No.: B8064825
M. Wt: 326.96 g/mol
InChI Key: WUCUXLUUWBYZKE-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-iodo-2-methoxybenzene is an organic compound with the molecular formula C8H8BrIO It is a derivative of benzene, featuring bromomethyl, iodo, and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-iodo-2-methoxybenzene can be synthesized through a multi-step process. One common method involves the bromination of 4-iodo-2-methoxybenzyl alcohol. The reaction typically uses hydrobromic acid (HBr) in the presence of a strong acid like sulfuric acid (H2SO4) to facilitate the substitution of the hydroxyl group with a bromine atom .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-4-iodo-2-methoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Coupling Reactions: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).

Major Products:

    Nucleophilic Substitution: Azides or thiocyanates.

    Oxidation: Aldehydes or carboxylic acids.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

1-(Bromomethyl)-4-iodo-2-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-iodo-2-methoxybenzene in chemical reactions involves the activation of its functional groups. The bromomethyl group is highly reactive towards nucleophiles due to the electron-withdrawing effect of the bromine atom. The iodo group, being a good leaving group, facilitates coupling reactions. The methoxy group can undergo oxidation, providing versatility in synthetic applications .

Comparison with Similar Compounds

  • 1-(Bromomethyl)-4-chloro-2-methoxybenzene
  • 1-(Bromomethyl)-4-fluoro-2-methoxybenzene
  • 1-(Bromomethyl)-4-nitro-2-methoxybenzene

Uniqueness: 1-(Bromomethyl)-4-iodo-2-methoxybenzene is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns. The combination of these substituents allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

1-(bromomethyl)-4-iodo-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrIO/c1-11-8-4-7(10)3-2-6(8)5-9/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCUXLUUWBYZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)I)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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